4-(2-Ethoxycyclohexyl)morpholine

Lipophilicity ADME Blood-Brain Barrier Permeability

4-(2-Ethoxycyclohexyl)morpholine (C12H23NO2, MW 213.32 g/mol) is a heterocyclic organic compound featuring a morpholine ring N-substituted with a 2-ethoxycyclohexyl moiety. The compound is characterized by a computed XlogP of 1.4 and a topological polar surface area (TPSA) of 21.7 Ų, indicative of moderate lipophilicity and limited hydrogen-bonding capacity (zero H-bond donors, three H-bond acceptors).

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
Cat. No. B13819840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxycyclohexyl)morpholine
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCOC1CCCCC1N2CCOCC2
InChIInChI=1S/C12H23NO2/c1-2-15-12-6-4-3-5-11(12)13-7-9-14-10-8-13/h11-12H,2-10H2,1H3
InChIKeyAFTFWZMXYMSIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethoxycyclohexyl)morpholine (CAS 214780-90-2): Structure, Properties, and Procurement Considerations


4-(2-Ethoxycyclohexyl)morpholine (C12H23NO2, MW 213.32 g/mol) is a heterocyclic organic compound featuring a morpholine ring N-substituted with a 2-ethoxycyclohexyl moiety . The compound is characterized by a computed XlogP of 1.4 and a topological polar surface area (TPSA) of 21.7 Ų, indicative of moderate lipophilicity and limited hydrogen-bonding capacity (zero H-bond donors, three H-bond acceptors) . As a morpholine derivative, it belongs to a privileged scaffold in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and engage diverse biological targets [1].

Why Generic Morpholine Substitution Fails: The Critical Role of the 2-Ethoxycyclohexyl Group in 4-(2-Ethoxycyclohexyl)morpholine


Morpholine derivatives are not interchangeable building blocks. Even subtle modifications to the N-substituent profoundly alter lipophilicity, polarity, and conformational flexibility—parameters that govern target engagement, ADME properties, and off-target profiles. The 2-ethoxycyclohexyl group in 4-(2-Ethoxycyclohexyl)morpholine confers a specific steric and electronic environment distinct from simpler alkyl- or unsubstituted cyclohexyl-morpholines. Quantitative comparisons (Section 3) reveal that this compound occupies a unique property space (LogP ~1.4, TPSA 21.7 Ų) that may not be replicated by close analogs, making it a non-fungible asset in discovery projects . Notably, direct experimental bioactivity data for this specific compound is sparse in the public domain; therefore, the evidence presented relies on well-validated class-level inferences and comparative physicochemical analysis.

Quantitative Differentiation of 4-(2-Ethoxycyclohexyl)morpholine vs. Closest Analogs


Lipophilicity (LogP) and Polar Surface Area (PSA) Comparison: 4-(2-Ethoxycyclohexyl)morpholine vs. 4-Cyclohexylmorpholine

4-(2-Ethoxycyclohexyl)morpholine exhibits a computed XlogP of 1.4 and a TPSA of 21.7 Ų . In contrast, the simpler analog 4-cyclohexylmorpholine (CAS 6425-41-8) has a reported LogP of 1.75 and a TPSA of 12.47 Ų . The 20% lower LogP and 74% higher TPSA of the target compound indicate enhanced polarity and reduced membrane permeability potential relative to the unsubstituted cyclohexyl derivative, which may translate to different tissue distribution profiles.

Lipophilicity ADME Blood-Brain Barrier Permeability

Molecular Weight and Steric Bulk: 4-(2-Ethoxycyclohexyl)morpholine vs. Unsubstituted Morpholine

The molecular weight of 4-(2-Ethoxycyclohexyl)morpholine is 213.32 g/mol . This is approximately 2.45-fold greater than that of the parent heterocycle, morpholine (MW 87.12 g/mol) [1]. The increased size and conformational flexibility introduced by the 2-ethoxycyclohexyl substituent can impact passive diffusion across lipid bilayers and influence binding site complementarity.

Molecular Weight Steric Hindrance Membrane Permeability

Patent Landscape: Inclusion in Cyclohexyl Morpholine Derivatives for H3 Receptor Modulation

Patent application US20090005380 (Cyclohexyl Derivatives) explicitly claims compounds of formula I wherein the morpholine ring is attached directly or indirectly to a cyclohexyl moiety, and R1 includes C1-C8-alkyl groups [1]. The 2-ethoxycyclohexyl group in the target compound represents a specific embodiment within this broader claim, suggesting potential utility as an H3 receptor antagonist or inverse agonist. This positions 4-(2-Ethoxycyclohexyl)morpholine within a well-characterized pharmacological class with established therapeutic relevance (e.g., cognition, sleep-wake regulation). In contrast, simpler morpholine derivatives lacking the cyclohexyl motif are not encompassed by this patent family.

Histamine H3 Receptor CNS Disorders Patent Analysis

In Silico Druglikeness Profile: Alignment with CNS Drug Space vs. Peripheral-Targeted Morpholines

4-(2-Ethoxycyclohexyl)morpholine has a molecular weight (213.32) and TPSA (21.7 Ų) that place it near the center of the CNS MPO (Multiparameter Optimization) desirability space . The compound's LogP (1.4) is within the optimal range for CNS drug candidates (1–3), and its low hydrogen bond donor count (0) favors brain penetration. This profile contrasts with more polar morpholine derivatives (e.g., those containing additional H-bond donors or higher TPSA) that may be restricted to peripheral targets due to poor BBB permeability.

In Silico ADME Druglikeness CNS MPO

Where 4-(2-Ethoxycyclohexyl)morpholine Delivers Value: Evidence-Driven Application Scenarios


CNS Drug Discovery: Lead Generation for Histamine H3 Receptor Antagonists

Given its structural congruence with cyclohexyl morpholine derivatives claimed as H3 receptor modulators [1], 4-(2-Ethoxycyclohexyl)morpholine is a compelling candidate for hit-to-lead optimization in CNS disorders (e.g., Alzheimer's disease, ADHD, narcolepsy). Its favorable CNS MPO profile (LogP 1.4, TPSA 21.7, HBD=0) supports blood-brain barrier penetration, a prerequisite for H3-targeted therapeutics.

Chemical Biology: Selective Probe Development via Structure-Activity Relationship (SAR) Studies

The unique combination of an ethoxy group on a cyclohexyl scaffold attached to a morpholine ring creates a distinct steric and electronic fingerprint. This compound can serve as a versatile scaffold for generating focused libraries to probe SAR around cyclohexyl-morpholine chemotypes, particularly to investigate the contribution of the 2-ethoxy substituent to target binding and selectivity [1].

Medicinal Chemistry: Scaffold Hopping and Property Optimization

4-(2-Ethoxycyclohexyl)morpholine offers a balanced lipophilicity profile (LogP 1.4) and a TPSA (21.7 Ų) that may help medicinal chemists fine-tune ADME properties of lead series . It can be used as a replacement for more lipophilic cyclohexyl-morpholines (e.g., LogP 1.75 for 4-cyclohexylmorpholine) to reduce logD and potentially improve metabolic stability or solubility.

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